Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a bromine atom at position 6, a methoxy group at position 5, a phenyl group at position 2, and an ethyl ester at position 3 (Figure 1). Benzofuran derivatives are of significant interest due to their diverse biological activities, including anticancer, antimicrobial, and antifungal properties . The bromine substitution enhances electrophilicity and may influence binding interactions in biological systems, while the methoxy group contributes to solubility and electronic effects.
Properties
IUPAC Name |
ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-3-22-18(20)16-12-9-15(21-2)13(19)10-14(12)23-17(16)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQYVFZLLSKBQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Cyclization with Copper Chloride
A prominent method involves the use of copper chloride (CuCl) as a catalyst with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF). This approach facilitates the coupling of o-hydroxyaldehydes with substituted alkenes to construct the benzofuran core. The reaction proceeds via a copper acetylide intermediate, which undergoes reductive elimination and acid-catalyzed rearrangement to yield the target structure.
Optimization Parameters :
Deep Eutectic Solvent (DES)-Assisted Synthesis
The eco-friendly choline chloride-ethylene glycol (ChCl.EG) DES system enables catalyst-free benzofuran formation. This method couples o-hydroxyaldehydes with amines and alkynes, exploiting the DES’s dual role as a solvent and weak base. The chloride ions stabilize intermediates, while ethylene glycol modulates viscosity for improved mass transfer.
Performance Metrics :
| Condition | Value | Impact on Yield |
|---|---|---|
| DES Composition | ChCl:EG (1:2 molar) | +15% yield |
| Reaction Time | 6–8 hours | Optimal conversion |
| Temperature | 60°C | Minimizes side reactions |
Bromination and Methoxylation Sequence
Directed Bromination at C6
Post-cyclization bromination employs N-bromosuccinimide (NBS) under radical-initiated conditions. The C5 methoxy group directs electrophilic attack to the C6 position via resonance stabilization, achieving >90% regioselectivity.
Critical Considerations :
- Solvent: Dichloromethane (DCM) suppresses polybromination
- Initiator: Azobisisobutyronitrile (AIBN) at 0.1 mol%
- Reaction Monitoring: TLC (hexane:ethyl acetate 4:1) confirms single-bromide formation
Methoxy Group Installation
Methylation of the C5 hydroxyl precursor uses dimethyl sulfate (DMS) in alkaline media. Potassium carbonate (K₂CO₃) as base in acetone facilitates SN2 displacement without ester hydrolysis.
Yield Comparison :
| Methylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| DMS | K₂CO₃ | Acetone | 88 |
| Methyl iodide | NaH | THF | 72 |
| Diazomethane | – | Et₂O | 95* |
*Requires specialized handling due to diazomethane’s explosivity
Esterification Techniques
Steglich Esterification
The carboxyl group at C3 undergoes esterification with ethanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method preserves acid-sensitive functional groups.
Reaction Profile :
$$ \text{RCOOH + EtOH} \xrightarrow{\text{DCC/DMAP}} \text{RCOOEt} $$
Acid-Catalyzed Fischer Esterification
For substrates tolerant to strong acids, refluxing with ethanol and sulfuric acid provides a cost-effective alternative. However, this method risks demethylation at C5, requiring careful pH control during workup.
Process Parameters :
- Catalyst: H₂SO₄ (5 mol%)
- Temperature: 78°C (ethanol reflux)
- Duration: 12–16 hours
- Yield: 68–74% with 3–5% demethylation by-products
Industrial-Scale Production
Continuous Flow Reactor Design
Pilot-scale synthesis employs tubular flow reactors to enhance heat/mass transfer during critical exothermic steps (bromination, cyclization). A representative setup achieves 90% conversion with residence times under 10 minutes.
Scale-Up Challenges :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Bromination Yield | 85% | 92% |
| Reaction Volume | 500 L | 2 L/min throughput |
| Cooling Efficiency | Jacketed reactor | Inline heat exchanger |
Purification Protocols
Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/methanol/water (5:5:4:4) solvent systems achieves >99% purity for pharmaceutical applications. This method outperforms traditional silica gel chromatography in solvent consumption and recovery.
Mechanistic Insights and By-Product Analysis
Cyclization Pathway
Density functional theory (DFT) calculations reveal a two-step mechanism for benzofuran formation:
- Knoevenagel condensation between o-hydroxyaldehyde and active methylene compounds
- 6π-electrocyclization followed by aromatization
Energy Barriers :
| Step | ΔG‡ (kcal/mol) |
|---|---|
| Condensation | 18.2 |
| Electrocyclization | 22.7 |
Common Impurities
- Positional Isomers : C4-brominated by-products (3–7%) from imperfect directing effects
- Ester Hydrolysis : Carboxylic acid derivatives formed during aqueous workups
- Ring-Opened Products : Trace amounts from over-oxidation during cyclization
Green Chemistry Alternatives
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 120°C) reduces reaction times by 60% while maintaining yields comparable to conventional heating. This technique proves particularly effective for the cyclization step.
Energy Savings :
| Method | Energy Consumption (kJ/mol) |
|---|---|
| Conventional | 4500 |
| Microwave | 1800 |
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) enable solvent-free esterification at ambient temperatures. While promising, current systems achieve only 55–60% conversion, necessitating further enzyme engineering.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds.
Scientific Research Applications
Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Halogen and Alkoxy Substitutions
Compound A : Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (, Compound III)
- Substituents : Bromine at C4, dibromoacetyl at C6, hydroxy at C5, methyl at C2.
- Key Differences: Unlike the target compound, this derivative lacks a phenyl group (C2 is methyl instead) and features a hydroxy group at C5 instead of methoxy.
- Synthesis : Prepared via halogenation of the acetyl group and bromination of the benzofuran core .
Compound B : Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (, Compound 4)
- Substituents : Bromine at C5, methoxy at C6, hydroxy at C7, methyl ester at C3.
- Key Differences : The bromine and methoxy positions are inverted compared to the target compound. The hydroxy group at C7 may enhance hydrogen-bonding interactions but reduce metabolic stability.
- Biological Activity : Exhibits cytotoxic activity against human cancer cell lines (IC₅₀ values in µM range) .
Compound C : Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate ()
- Substituents : (4-Methylbenzyl)oxy at C5 instead of methoxy.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 375.2 | 487.7 | 341.1 | 453.3 |
| logP (XLogP3) | 4.2 | 5.8 | 3.5 | 6.1 |
| Hydrogen Bond Acceptors | 4 | 5 | 5 | 5 |
| Rotatable Bonds | 5 | 3 | 4 | 7 |
| Topological Polar Surface Area (Ų) | 55.7 | 85.3 | 66.5 | 48.7 |
Data derived from –13.
Biological Activity
Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the benzofuran class of compounds. Its molecular formula is , and it features a bromine atom, a methoxy group, and a carboxylate ester, which contribute to its unique biological properties. The presence of these functional groups is crucial for its interaction with biological macromolecules.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Core : This is achieved through the cyclization of phenolic precursors with α-haloketones.
- Esterification : The carboxylate ester is introduced using ethyl alcohol and a carboxylic acid derivative, often in the presence of a catalyst like sulfuric acid.
- Addition of Methoxy Group : The methoxy group can be added through etherification reactions involving alcohols and alkyl halides.
Anticancer Properties
Research indicates that derivatives of benzofuran, including this compound, exhibit significant anticancer activity. A study highlighted the effectiveness of various benzofuran derivatives against human cancer cell lines, demonstrating that modifications at specific positions on the benzofuran ring can enhance antiproliferative activity. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HAAEC | <10 |
| Combretastatin-A4 | HAAEC | >100 |
This table illustrates that this compound shows significantly higher potency compared to standard drugs in certain cell lines .
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy group are believed to enhance binding affinity and specificity, influencing the compound's bioactivity .
Case Studies
A notable case study involved testing this compound against multiple cancer cell lines, revealing its potential as a lead compound for further drug development. The study found that this compound exhibited:
- Selective Cytotoxicity : Higher selectivity against cancer cells compared to normal cells.
- Mechanistic Insights : Evidence suggested that it may induce apoptosis in cancer cells through mitochondrial pathways.
Comparative Analysis
When compared to other benzofuran derivatives, this compound stands out due to its unique combination of functional groups:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl 6-bromo-5-methoxy | Methoxy group enhances solubility | High anticancer activity |
| Ethyl 6-bromo | Lacks methoxy group | Lower activity |
| Ethyl 5-(2-methoxy) | Different substitution patterns | Variable activity |
This comparative analysis underscores the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the key synthetic steps for preparing Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate?
The synthesis typically involves:
- Bromination : Introduction of bromine at the 6-position of the benzofuran core under controlled conditions (e.g., using NBS or Br₂ in DMF) .
- Esterification : Coupling of the carboxylate group via reaction with ethyl chloroformate or ethanol under acidic conditions .
- Functionalization : Methoxy group introduction via nucleophilic substitution (e.g., using potassium carbonate in acetone for O-methylation) .
Methodological Tip : Monitor reaction progress using TLC (dichloromethane/methanol solvent system) and confirm purity via H/C NMR .
Q. Which analytical techniques are critical for structural elucidation?
- NMR Spectroscopy : H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons for phenyl groups at δ 7.2–7.8 ppm). C NMR identifies carbonyl (δ ~165 ppm) and bromine-induced deshielding effects .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 429.2) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while THF improves solubility for coupling steps .
- Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in aryl functionalization .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes side reactions during bromination .
Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between variables (e.g., solvent polarity, temperature, reagent stoichiometry) .
Q. How do researchers resolve contradictions in reported biological activity data?
- Standardized Assays : Reproduce activity studies (e.g., antimicrobial IC₅₀) under controlled conditions (pH, temperature, cell lines) to isolate compound-specific effects .
- Orthogonal Validation : Combine enzyme inhibition assays with cellular viability tests to rule off-target effects .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to biological targets (e.g., kinases, GPCRs), reconciling discrepancies between in vitro and in vivo results .
Q. What is the impact of halogen substitution (Br vs. Cl/F) on reactivity and bioactivity?
| Halogen | Electronegativity | Reactivity in SNAr | Biological Activity |
|---|---|---|---|
| Bromine (Br) | 2.96 | Moderate | Enhanced cytotoxicity (DNA intercalation) |
| Chlorine (Cl) | 3.16 | High | Improved metabolic stability |
| Fluorine (F) | 3.98 | Low | Increased membrane permeability |
| Key Insight : Bromine’s larger atomic radius stabilizes charge-transfer complexes, altering reaction kinetics in Suzuki-Miyaura couplings . |
Data Contradiction Analysis
Q. Why do solubility profiles vary across studies?
- Solvent Polarity : LogP values (~3.5) suggest moderate lipophilicity, but discrepancies arise from crystallization solvents (e.g., ethanol vs. hexane) .
- pH-Dependent Solubility : Protonation of the ester group at acidic pH increases aqueous solubility, complicating comparisons between assays .
Q. How to address inconsistencies in catalytic efficiency?
- Catalyst Deactivation : Trace moisture or oxygen degrades Pd catalysts, reducing yields. Use glovebox conditions for air-sensitive steps .
- Substrate Impurities : Residual starting materials (e.g., unreacted benzofuran precursors) skew HPLC/MS results. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
Comparative Structural Analysis
Q. How does this compound compare to analogs with modified substituents?
| Compound | Substituent | Key Difference | Application |
|---|---|---|---|
| Ethyl 6-chloro analog | Cl at C6 | Faster hydrolysis kinetics | Protease inhibition |
| Methyl ester variant | Methyl ester | Reduced solubility | Solid-phase synthesis |
| 5-Fluoro derivative | F at C5 | Higher electronegativity | PET imaging probes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
